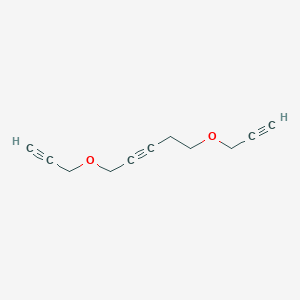

2-Pentyne, 1,5-bis(2-propynyloxy)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117911-56-5 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1,5-bis(prop-2-ynoxy)pent-2-yne |

InChI |

InChI=1S/C11H12O2/c1-3-8-12-10-6-5-7-11-13-9-4-2/h1-2H,6,8-11H2 |

InChI Key |

GIHDXJMEORYRCF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCC#CCOCC#C |

Origin of Product |

United States |

Reactivity and Advanced Organic Transformations of 1,5 Bis Prop 2 Ynoxy Pent 2 Yne

Click Chemistry Methodologies Involving 1,5-bis(prop-2-ynoxy)pent-2-yne

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has been revolutionized by the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov The presence of multiple alkyne groups in 1,5-bis(prop-2-ynoxy)pent-2-yne makes it an ideal candidate for the synthesis of multivalent structures through click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and widely used click reaction that facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.gov This reaction is characterized by its high regioselectivity, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govmdpi.com In the context of 1,5-bis(prop-2-ynoxy)pent-2-yne, the two terminal propargyl ether groups are highly reactive towards CuAAC, offering a straightforward method for the introduction of two separate molecular entities.

The general mechanism of the CuAAC involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097) to form a six-membered copper-triazolide intermediate. Subsequent rearrangement and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. nih.gov The internal alkyne of 1,5-bis(prop-2-ynoxy)pent-2-yne is generally unreactive under standard CuAAC conditions, allowing for selective functionalization of the terminal alkynes. This orthogonality is a key feature that enhances the synthetic utility of this tri-alkyne.

Research has demonstrated the successful application of CuAAC in polymer synthesis, where di-alkyne monomers are polymerized with di-azides to form poly-triazoles. units.it While specific studies detailing the polymerization of 1,5-bis(prop-2-ynoxy)pent-2-yne via CuAAC are not prevalent, the principles of the reaction suggest its high potential for creating cross-linked polymers or dendrimeric structures when reacted with poly-azides. The ability to precisely control the stoichiometry of the reactants allows for the synthesis of well-defined macromolecular architectures.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Free Click Reactions

The inherent cytotoxicity of the copper catalyst used in CuAAC has led to the development of copper-free click reactions, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govnih.gov This reaction utilizes a strained cycloalkyne, typically a cyclooctyne (B158145) derivative, which reacts readily with azides without the need for a metal catalyst. nih.govrsc.org

The terminal alkynes of 1,5-bis(prop-2-ynoxy)pent-2-yne, being linear and unstrained, are not suitable substrates for SPAAC in their native form. However, the principles of SPAAC are relevant in the broader context of bioorthogonal chemistry, a field where the selective modification of biomolecules in their native environment is a primary goal. nih.gov While direct SPAAC with 1,5-bis(prop-2-ynoxy)pent-2-yne is not feasible, the triazole products resulting from its CuAAC reactions can be further functionalized with moieties that do participate in SPAAC, thereby indirectly linking this compound to copper-free ligation strategies.

Formation of 1,2,3-Triazole Ring Systems

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the fundamental reaction for the formation of 1,2,3-triazole rings. nih.gov The uncatalyzed reaction, which typically requires elevated temperatures, results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.gov In contrast, the copper-catalyzed version (CuAAC) exclusively yields the 1,4-disubstituted isomer, while the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted isomer. nih.govmdpi.com

| Reaction Type | Catalyst | Product Regioselectivity | Reactivity with 1,5-bis(prop-2-ynoxy)pent-2-yne |

| Huisgen Cycloaddition | Thermal | Mixture of 1,4- and 1,5-isomers | Terminal alkynes react |

| CuAAC | Copper(I) | 1,4-disubstituted | High reactivity of terminal alkynes |

| RuAAC | Ruthenium(II) | 1,5-disubstituted | Potential reactivity of terminal alkynes |

| SPAAC | None (Strained Alkyne) | Dependent on cycloalkyne | Not directly reactive |

Cycloaddition Reactions Beyond Azide-Alkyne Click Chemistry

The rich electronic nature of the alkyne functional groups in 1,5-bis(prop-2-ynoxy)pent-2-yne also allows for its participation in a variety of other cycloaddition reactions, expanding its synthetic utility beyond the realm of click chemistry.

Diels-Alder and Inverse-Electron Demand Diels-Alder (IEDDA) Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. While simple alkynes can act as dienophiles, the reaction often requires high temperatures. The reactivity can be enhanced by the presence of electron-withdrawing groups on the alkyne.

Of particular interest is the inverse-electron demand Diels-Alder (IEDDA) reaction, where an electron-rich dienophile reacts with an electron-poor diene. wikipedia.orgnih.gov This reaction is known for its exceptionally fast kinetics and biocompatibility, making it a valuable tool in chemical biology. rsc.org The alkynes in 1,5-bis(prop-2-ynoxy)pent-2-yne, being relatively electron-rich, could potentially serve as dienophiles in IEDDA reactions when paired with highly electron-deficient dienes, such as 1,2,4,5-tetrazines. nih.gov The reaction would proceed through a [4+2] cycloaddition followed by the elimination of dinitrogen to yield a substituted pyridazine. This strategy offers a pathway to highly functionalized heterocyclic systems.

| Diels-Alder Type | Key Components | Potential Role of 1,5-bis(prop-2-ynoxy)pent-2-yne |

| Normal Demand | Electron-rich diene, electron-poor dienophile | Dienophile (less reactive) |

| Inverse-Electron Demand | Electron-poor diene, electron-rich dienophile | Dienophile (more reactive) |

1,3-Dipolar Cycloadditions with Diverse Dipolarophiles

Beyond the reaction with azides, the alkyne moieties of 1,5-bis(prop-2-ynoxy)pent-2-yne can undergo 1,3-dipolar cycloaddition reactions with a wide range of 1,3-dipoles. These reactions are a cornerstone of heterocyclic chemistry, providing access to a vast array of five-membered rings. Examples of 1,3-dipoles that could react with the alkynes of this compound include nitrile oxides (to form isoxazoles), nitrones (to form isoxazolines), and carbonyl ylides (to form dihydrofurans).

The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the alkyne and the 1,3-dipole, as dictated by frontier molecular orbital theory. The presence of three distinct alkyne environments in 1,5-bis(prop-2-ynoxy)pent-2-yne could lead to complex product mixtures if not carefully controlled. However, by tuning the reaction conditions and the nature of the 1,3-dipole, it may be possible to achieve selective cycloadditions at either the terminal or internal alkynes, further highlighting the synthetic versatility of this unique chemical building block.

Transition Metal-Catalyzed Processes

The presence of both terminal and internal alkyne moieties in 1,5-bis(prop-2-ynoxy)pent-2-yne allows for a rich and varied reactivity profile under transition metal catalysis. The differential reactivity of these alkynes can be exploited to achieve selective transformations, leading to the synthesis of complex cyclic and acyclic structures.

Gold-Catalyzed Transformations of 1,5-bis(prop-2-ynoxy)pent-2-yne Derivatives

Gold catalysts, known for their strong affinity for carbon-carbon triple bonds, are particularly effective in activating alkynes towards nucleophilic attack. In the context of polyfunctional alkynes like 1,5-bis(prop-2-ynoxy)pent-2-yne, gold catalysis can initiate cascade reactions involving both inter- and intramolecular processes. For instance, gold(I) catalysts can facilitate the regioselective addition of nucleophiles to the terminal alkyne groups, which can be followed by intramolecular cyclization involving the internal alkyne. This can lead to the formation of substituted naphthalene (B1677914) and other polycyclic aromatic systems. The presence of the ether linkages can also play a crucial role, potentially participating in or directing the cyclization pathways to generate oxygen-containing heterocycles. While specific studies on 1,5-bis(prop-2-ynoxy)pent-2-yne are not prevalent, the general reactivity of triynes suggests that a gold-catalyzed cascade reaction could lead to complex polycyclic ethers.

Carboboration and Cyclopropanation Reactions of Enynes with Propynyloxy Functionalities

Carboboration and cyclopropanation are powerful methods for the functionalization of alkynes. Carboboration involves the addition of both a carbon and a boron moiety across a triple bond, yielding versatile alkenylboranes that are valuable intermediates for subsequent cross-coupling reactions. The reaction of internal alkynes with boranes like RB(C₆F₅)₂ can lead to 1,1-carboboration products. For a substrate such as 1,5-bis(prop-2-ynoxy)pent-2-yne, selective carboboration of the internal alkyne would furnish a highly functionalized intermediate, poised for further elaboration at the terminal alkyne positions.

Cyclopropanation of alkynes, while less common than that of alkenes, can be achieved using various catalytic systems. Rhodium-catalyzed reactions of ene-yne compounds can generate (2-pyrrolyl)carbenoids that undergo cyclopropanation. Although 1,5-bis(prop-2-ynoxy)pent-2-yne is not an enyne, its derivatives could be designed to undergo such transformations. More broadly, transition metal-catalyzed cyclopropanation of internal alkynes with diazo compounds is a known process, and gold(I) catalysts have been shown to be effective for the asymmetric cyclopropenation of internal alkynes. The application of these methods to 1,5-bis(prop-2-ynoxy)pent-2-yne would be expected to yield complex structures containing multiple cyclopropane (B1198618) or cyclopropene (B1174273) rings.

Cross-Coupling Reactions for Extended Molecular Architectures

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for the construction of extended π-conjugated systems. The terminal alkyne groups of 1,5-bis(prop-2-ynoxy)pent-2-yne are ideal handles for Sonogashira-type cross-coupling reactions with a variety of aryl and vinyl halides. This allows for the straightforward extension of the molecular framework, leading to the synthesis of larger, more complex molecules with potential applications in materials science.

Furthermore, the internal alkyne can also participate in cross-coupling reactions, although this is generally more challenging. Recent advances have enabled the atom-economical cross-coupling of internal and terminal alkynes to furnish 1,3-enynes. Applying such a methodology to 1,5-bis(prop-2-ynoxy)pent-2-yne could lead to the selective formation of enyne functionalities within the molecule. The resulting products from these cross-coupling strategies are versatile intermediates for further transformations or can be the final target molecules with interesting photophysical properties.

| Catalyst System | Coupling Partner | Reaction Type | Potential Product Architecture |

| Pd(PPh₃)₄/CuI | Aryl Halide | Sonogashira Coupling | Extended π-conjugated system |

| Pd(dba)₂/P,N-ligand | Terminal Alkyne | Enyne Synthesis | Branched enyne structures |

| Iridium Catalyst | Acrylamide | Alkene-Alkyne Coupling | Branched (Z,Z)-butadiene skeletons |

Polymerization and Crosslinking Mechanisms of 1,5-bis(prop-2-ynoxy)pent-2-yne

The presence of three alkyne groups makes 1,5-bis(prop-2-ynoxy)pent-2-yne an excellent monomer for the synthesis of cross-linked polymers and highly branched polymer architectures. The reactivity of both terminal and internal alkynes can be harnessed to control the polymerization process and the final properties of the material.

Alkyne Homopolymerization Strategies

The homopolymerization of 1,5-bis(prop-2-ynoxy)pent-2-yne can proceed through several mechanisms depending on the catalyst and reaction conditions. Transition metal-catalyzed polymerization, particularly with rhodium and palladium catalysts, is a common method for the polymerization of alkynes. For instance, rhodium-catalyzed oxidative polycoupling of internal diynes can lead to the formation of multisubstituted poly(pyrazolylnaphthalene)s. A similar strategy applied to this triyne could result in a highly cross-linked, three-dimensional polymer network.

Another important method is alkyne-azide click polymerization, which is a powerful tool for constructing hyperbranched conjugated polytriazoles. By reacting 1,5-bis(prop-2-ynoxy)pent-2-yne with a diazide monomer, a highly cross-linked polytriazole network could be readily obtained. The resulting polymers would possess a high density of functional groups and a complex, hyperbranched structure.

Copolymerization with Functional Monomers

Copolymerization of 1,5-bis(prop-2-ynoxy)pent-2-yne with other functional monomers offers a route to tailor the properties of the resulting polymers. For example, copolymerization with styrenic monomers functionalized with alkyne groups can be achieved via reversible addition-fragmentation chain transfer (RAFT) polymerization. This would allow for the incorporation of the triyne monomer into a well-defined block copolymer structure.

Furthermore, the alkyne functionalities can be used for post-polymerization modification. For instance, thiol-yne click chemistry can be employed to cross-link alkyne-functionalized polyesters, leading to the formation of soft elastomers. A linear polymer could first be synthesized using a different functionality, and the pendant alkyne groups from the incorporated 1,5-bis(prop-2-ynoxy)pent-2-yne units could then be used for subsequent cross-linking via thiol-yne reactions. This approach provides excellent control over the cross-linking density and the final mechanical properties of the material.

| Polymerization Method | Comonomer/Reagent | Resulting Polymer Type | Key Features |

| Transition Metal-Catalyzed | None (Homopolymerization) | Cross-linked network | High thermal stability, rigid structure |

| Alkyne-Azide Click | Diazide | Hyperbranched Polytriazole | High functionality, complex architecture |

| RAFT Polymerization | Styrenic Monomers | Block Copolymer | Controlled molecular weight and architecture |

| Thiol-yne Chemistry | Dithiol | Cross-linked Elastomer | Tunable mechanical properties |

Kinetic Studies of Curing and Crosslinking Reactions

The thermal curing and crosslinking of 1,5-bis(prop-2-ynoxy)pent-2-yne, a molecule possessing three reactive alkyne functionalities, is a complex process involving multiple reaction pathways. Understanding the kinetics of these reactions is crucial for controlling the material properties of the resulting thermoset polymer. While specific kinetic data for 1,5-bis(prop-2-ynoxy)pent-2-yne is not extensively documented in publicly available literature, a comprehensive understanding can be derived from studies on analogous polyyne and acetylene-terminated resins. The primary analytical technique for investigating these curing kinetics is Differential Scanning Calorimetry (DSC). linseis.comtainstruments.comhitachi-hightech.com

The kinetic analysis of the DSC data is typically performed using model-free isoconversional methods or model-based approaches. mdpi.com Isoconversional methods, such as those developed by Kissinger, Ozawa, and Friedman, are powerful for determining the activation energy (Ea) of the curing process without assuming a specific reaction model. mdpi.com The activation energy represents the minimum energy required for the crosslinking reactions to occur.

For acetylene-terminated resins, the activation energy can vary depending on the specific molecular structure and the curing conditions. Studies on similar thermosetting systems provide insight into the expected range of these values. For instance, the apparent activation energy for the curing of various high-performance resins can range from approximately 45 kJ/mol to over 160 kJ/mol. mdpi.comias.ac.in

A typical approach involves conducting DSC scans at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). The exothermic peak temperature (Tp) shifts to higher values as the heating rate increases. This shift is fundamental to the calculations used in methods like the Kissinger and Ozawa models to determine the activation energy.

Table 1: Representative Kinetic Parameters for the Curing of Acetylene-Containing Resins at Different Heating Rates (Illustrative Data)

| Heating Rate (°C/min) | Peak Exotherm Temp. (Tp) (°C) | Onset Temp. (°C) |

| 5 | 210 | 180 |

| 10 | 225 | 195 |

| 15 | 235 | 205 |

| 20 | 245 | 215 |

Note: The data in this table is illustrative and based on typical values for acetylene-containing thermosetting resins. It does not represent experimental data for 1,5-bis(prop-2-ynoxy)pent-2-yne.

From such data, the activation energy can be calculated. For example, the Kissinger equation relates the heating rate and the peak exothermic temperature to the activation energy. Similarly, model-free methods can show how the activation energy changes with the degree of conversion (α), which is the fraction of the total heat of reaction released at a given point. mdpi.com For complex systems, the activation energy may not be constant throughout the reaction, indicating a multi-step process. mdpi.com

The degree of cure (α) is calculated by integrating the heat flow over time and dividing by the total enthalpy of the reaction (ΔHT). digitallibrarynasampe.org

α = ΔHt / ΔHT

Where ΔHt is the heat released up to time t.

Table 2: Illustrative Isoconversional Analysis of Curing Kinetics for an Alkyne Resin

| Degree of Conversion (α) | Activation Energy (Ea) (kJ/mol) - Friedman Method | Activation Energy (Ea) (kJ/mol) - Ozawa-Flynn-Wall Method |

| 0.1 | 85 | 88 |

| 0.3 | 88 | 91 |

| 0.5 | 92 | 95 |

| 0.7 | 95 | 98 |

| 0.9 | 93 | 96 |

Note: The data in this table is illustrative and intended to represent the typical output of an isoconversional kinetic analysis for a thermosetting alkyne resin.

The data indicates that for many thermosetting resins, the activation energy is not constant but changes as the reaction progresses. An initial increase in Ea can be attributed to the increasing viscosity and diffusion limitations as the crosslinked network forms.

In addition to model-free approaches, model-based kinetic analysis, such as the Kamal-Sourour model, can be used to describe the reaction rate. researchgate.net This model is often applied to autocatalytic reactions, where a product of the reaction accelerates the curing process.

The comprehensive kinetic analysis of the curing of 1,5-bis(prop-2-ynoxy)pent-2-yne, by analogy with other polyyne systems, would involve these methodologies to determine the reaction kinetics, optimize curing cycles, and predict the performance of the final crosslinked material. The presence of three alkyne groups suggests a rapid formation of a highly crosslinked network, and the kinetic parameters would be essential for controlling this process to achieve desired material properties.

Applications of 1,5 Bis Prop 2 Ynoxy Pent 2 Yne in Advanced Materials Science

Engineering of Functional Polymers and Macromolecular Architectures

The presence of three alkyne groups in 1,5-bis(prop-2-ynoxy)pent-2-yne theoretically allows for the construction of complex and highly functionalized polymer architectures. The alkyne groups can participate in a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". purpatents.com

Synthesis of Star Polymers and Dendritic Structures via Alkyne Conjugation

Star polymers, which consist of multiple linear polymer chains linked to a central core, and dendrimers, which are highly branched, tree-like macromolecules, are two important classes of polymeric architectures. nih.govnih.gov The synthesis of these structures can be approached through "core-first" or "arm-first" methods. nih.gov In a "core-first" approach, a multifunctional initiator is used to grow polymer arms outwards. rsc.org Theoretically, 1,5-bis(prop-2-ynoxy)pent-2-yne could serve as a trivalent core molecule in such a synthesis.

Dendrimers are synthesized in a stepwise, generational manner, either divergently from a central core or convergently from the periphery inwards. nih.govsemanticscholar.org Alkyne-functionalized molecules are frequently used as building blocks in dendrimer synthesis, often employing click chemistry for efficient and high-yield coupling reactions. semanticscholar.orgresearchgate.netmdpi.com

Despite these well-established synthetic strategies for star polymers and dendrimers using multifunctional alkynes, there is no specific mention in the scientific literature of 1,5-bis(prop-2-ynoxy)pent-2-yne being utilized for these purposes. Research in this area has focused on other multifunctional initiators and building blocks, such as those based on cyclodextrin (B1172386) cores or other custom-synthesized poly-alkyne molecules. researchgate.netresearchgate.net

Development of Functional Polymeric Networks and Resins

The formation of crosslinked polymeric networks is crucial for creating robust materials with desirable mechanical and thermal properties. Multifunctional monomers are key to forming these networks. researchgate.net The three alkyne groups of 1,5-bis(prop-2-ynoxy)pent-2-yne make it a potential candidate for a crosslinking agent, capable of forming a three-dimensional network structure.

However, a review of the literature does not show any studies that have specifically investigated the use of 1,5-bis(prop-2-ynoxy)pent-2-yne in the development of functional polymeric networks or resins.

Utilization as a Crosslinking Agent in Polymeric Composites

Crosslinking agents are vital for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers by creating covalent bonds between polymer chains. polysciences.com Alkyne-functionalized molecules can act as crosslinkers through various reactions, including the thiol-yne reaction, which is a radical-mediated addition of a thiol to an alkyne. wikipedia.orgnih.gov This reaction can proceed to form either a vinyl sulfide (B99878) or, with a second addition, a dithioether, effectively creating a crosslink.

While the principle of using multifunctional alkynes as crosslinking agents is well-documented, there is no specific research detailing the use of 1,5-bis(prop-2-ynoxy)pent-2-yne for this application in polymeric composites. Studies on alkyne-based crosslinking tend to utilize other commercially available or specifically synthesized di- or multifunctional alkynes. nih.govresearchgate.net

Role in the Development of Non-Isocyanate Curing Systems for Polymeric Binders

Traditional polyurethane chemistry relies on the use of isocyanates, which pose health and environmental concerns. This has driven the development of non-isocyanate polyurethane (NIPU) systems. nih.govresearchgate.net One emerging approach to NIPU synthesis involves the copper-catalyzed reaction of azides and alkynes to form triazole linkages, creating a polyurethane-like material without the use of isocyanates. purpatents.com Other NIPU routes include the reaction of cyclic carbonates with amines. nih.govmdpi.com

Theoretically, the three alkyne groups of 1,5-bis(prop-2-ynoxy)pent-2-yne could react with di- or poly-azide functionalized prepolymers to form a crosslinked non-isocyanate network. However, the existing research on alkyne-azide based NIPU systems does not report the use of this specific tri-alkyne compound. purpatents.com

Precursor for the Synthesis of Complex Organic Scaffolds and Heterocyclic Compounds

Alkyne functionalities are versatile starting points for the synthesis of a wide array of complex organic molecules, including heterocyclic compounds.

Formation of Furan (B31954) Derivatives

The synthesis of furan rings from alkyne-containing precursors is a known transformation in organic chemistry. nih.gov Various methods exist, including metal-catalyzed cyclization reactions. For instance, copper-catalyzed intramolecular cyclization of 2-alkynyl phenols can lead to the formation of benzofuran (B130515) derivatives. rsc.org Other transition metals like rhodium and cobalt have also been employed to catalyze the reaction between alkynes and diazo compounds to yield substituted furans. nih.gov

Despite these established synthetic routes, there is no literature available that specifically describes the use of 1,5-bis(prop-2-ynoxy)pent-2-yne as a precursor for the synthesis of furan derivatives. The intramolecular cyclization possibilities of its two propargyloxy arms are theoretically plausible but have not been experimentally verified or reported.

Synthesis of Indanones and Related Polyfunctional Systems

The molecular structure of 1,5-bis(prop-2-ynoxy)pent-2-yne contains the necessary components for intramolecular cascade reactions that could theoretically lead to the formation of indanone-like structures. An indanone consists of a benzene (B151609) ring fused to a five-membered ring containing a ketone. To construct such a system from the starting tri-yne, a reaction sequence would need to orchestrate the formation of both the aromatic ring and the adjacent cyclopentenone.

One plausible, albeit theoretical, pathway could involve a transition metal-catalyzed cascade reaction. In such a scenario, two of the alkyne units could undergo a cyclotrimerization to form a substituted benzene ring. The remaining propargyl ether moiety, in concert with one of the newly formed double bonds of the aromatic ring acting as the alkene component, could then participate in an intramolecular Pauson-Khand type reaction to construct the fused cyclopentenone portion of the indanone.

The feasibility and outcome of such a reaction would be highly dependent on several factors, which are detailed in the research findings for related systems.

Detailed Research Findings

Research into the Pauson-Khand reaction has established several key parameters that would be critical for the successful synthesis of polycyclic systems from a substrate like 1,5-bis(prop-2-ynoxy)pent-2-yne.

Catalyst System: The choice of the transition metal catalyst is paramount. While dicobalt octacarbonyl is the classic stoichiometric promoter for the Pauson-Khand reaction, a variety of other metal complexes based on rhodium, iridium, and iron have been developed to achieve catalytic and more efficient transformations. wikipedia.org For a complex cascade reaction, a catalyst system capable of facilitating both the initial aromatization and the subsequent [2+2+1] cycloaddition would be necessary.

Reaction Conditions: The conditions for Pauson-Khand reactions can vary significantly. Traditional methods often require elevated temperatures and pressures of carbon monoxide. wikipedia.org However, the use of promoters, such as N-oxides (e.g., N-methylmorpholine N-oxide), can lead to milder reaction conditions and improved yields by facilitating the dissociation of a CO ligand from the metal center. wikipedia.org

Substrate Control and Regioselectivity: The inherent structure of 1,5-bis(prop-2-ynoxy)pent-2-yne would likely exert significant control over the regioselectivity of the cyclization. The tether length and flexibility between the reacting alkyne and alkene (or its precursor) are crucial in intramolecular Pauson-Khand reactions for the formation of 5- and 6-membered fused rings. wikipedia.org The substitution pattern on the alkyne and alkene components also plays a critical role in directing the stereochemical outcome of the newly formed chiral centers.

The following table summarizes the theoretical reaction parameters for a hypothetical synthesis of a polycyclic indanone derivative from 1,5-bis(prop-2-ynoxy)pent-2-yne, based on established principles of the Pauson-Khand reaction.

| Parameter | Theoretical Condition/Consideration | Rationale |

| Catalyst | Dicobalt Octacarbonyl (Co₂(CO)₈) or Rhodium-based catalyst | Co₂(CO)₈ is the traditional choice for Pauson-Khand reactions. Rhodium catalysts may offer higher efficiency and catalytic turnover. |

| Solvent | Toluene, Tetrahydrofuran (B95107) (THF), or Dichloromethane (DCM) | These are common solvents for Pauson-Khand reactions, offering good solubility for the substrate and catalyst. wikipedia.org |

| Promoter | N-Methylmorpholine N-oxide (NMO) | Can facilitate the reaction under milder conditions and potentially improve yields. wikipedia.org |

| Temperature | 60-110 °C | Dependent on the catalyst and promoter system used. Milder conditions are generally preferred to minimize side reactions. |

| Atmosphere | Carbon Monoxide (CO) | A key reactant in the [2+2+1] cycloaddition. May be supplied from the catalyst or an external source. |

While no explicit data exists for the cyclization of 1,5-bis(prop-2-ynoxy)pent-2-yne to an indanone, the extensive research on the intramolecular Pauson-Khand reaction with various enyne substrates provides a strong foundation for predicting the feasibility of such a transformation. The synthesis of complex polyfunctional systems, including those with indanone cores, from this versatile tri-yne represents a promising, though as yet unexplored, avenue in advanced materials science. Further experimental investigation is required to validate these theoretical pathways and to fully elucidate the potential of 1,5-bis(prop-2-ynoxy)pent-2-yne as a precursor to novel polycyclic aromatic compounds.

Computational and Theoretical Investigations of 1,5 Bis Prop 2 Ynoxy Pent 2 Yne and Its Reactions

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms by calculating the potential energy surface of a reaction. For a molecule like 1,5-bis(prop-2-ynoxy)pent-2-yne, DFT calculations would be instrumental in exploring various reaction pathways.

One area of significant interest would be the elucidation of mechanisms for metal-catalyzed reactions, which are common for alkynes. For instance, in copper-catalyzed reactions, DFT studies on analogous systems have shown that the electronic effects of terminal alkynes play a dominant role in determining regioselectivity. The higher electron density on the terminal carbon of the propargyloxy groups in 1,5-bis(prop-2-ynoxy)pent-2-yne would likely make it more susceptible to electrophilic attack. rsc.org

Furthermore, DFT calculations could be employed to investigate the mechanism of isomerization reactions. For example, the transformation of a terminal alkyne to a vinylidene complex at a metal center is a known process. nih.govrsc.org Theoretical studies on rhodium pincer complexes have detailed the stepwise mechanism involving the slippage of the π-bound alkyne to a σ-complex, followed by a 1,2-hydrogen shift. nih.govrsc.org Such calculations for 1,5-bis(prop-2-ynoxy)pent-2-yne could predict the feasibility and energetics of similar transformations.

In the absence of a metal catalyst, reactions with reagents like BCl3 could also be modeled. DFT studies on the borylative cyclization of alkynes have revealed that internal and terminal alkynes can exhibit different chemoselectivity, with internal alkynes favoring a stepwise cyclization. researchgate.net This suggests that the internal alkyne of the pent-2-yne core and the terminal alkynes of the propargyloxy groups in 1,5-bis(prop-2-ynoxy)pent-2-yne could react via different mechanisms.

Prediction of Reactivity and Selectivity in Alkyne-Based Transformations

Computational chemistry offers predictive power regarding the reactivity and selectivity of chemical transformations. For 1,5-bis(prop-2-ynoxy)pent-2-yne, with its distinct alkyne functionalities, predicting which triple bond will react preferentially is a key question.

Computational studies on cationic cyclizations have demonstrated that the regiochemistry is dependent on whether the alkyne is terminal or internal. nih.gov Terminal alkynes tend to lead to six-membered rings via 6-endo-dig cyclizations, while internal alkynes typically form five-membered rings through 5-exo-dig cyclizations. nih.gov This suggests that intramolecular cyclization of 1,5-bis(prop-2-ynoxy)pent-2-yne could potentially lead to different cyclic products depending on which alkyne moiety participates in the reaction.

The selectivity in metal-catalyzed cross-coupling reactions is another area where computational predictions would be valuable. In copper-catalyzed hydrocarbonylative coupling, for example, the regioselectivity is influenced by both electronic and steric effects. rsc.org For terminal alkynes, electronic effects dominate, while for internal alkynes, steric factors become more significant. rsc.org For 1,5-bis(prop-2-ynoxy)pent-2-yne, this implies that reactions at the terminal alkynes would be governed by the electronic properties of the propargyl group, whereas reactions at the internal alkyne would be more sensitive to the steric bulk of the rest of the molecule.

The following table illustrates the typical regioselectivity observed in alkyne reactions based on computational studies of analogous systems.

| Reactant Type | Reaction Type | Predicted Major Product | Determining Factor |

| Terminal Alkyne | Cationic Cyclization | Six-membered ring | 6-endo-dig pathway |

| Internal Alkyne | Cationic Cyclization | Five-membered ring | 5-exo-dig pathway |

| Terminal Alkyne | Cu-catalyzed Coupling | α-functionalization | Electronic effects |

| Internal Alkyne | Cu-catalyzed Coupling | Regioselectivity depends on substituents | Steric and electronic effects |

Modeling of Electronic Structure and Reaction Energetics

Understanding the electronic structure of 1,5-bis(prop-2-ynoxy)pent-2-yne is fundamental to predicting its reactivity. Computational methods can provide detailed information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in determining how it will interact with other reagents.

The presence of ether oxygens will influence the electronic properties of the alkyne groups through inductive and potentially mesomeric effects. DFT calculations could quantify these effects by analyzing the charge distribution and orbital energies. For instance, studies on the interaction of alkynes with metal centers show that the bonding is primarily electrostatic, with a significant contribution from π-backbonding from the metal to the alkyne. nih.gov The extent of this backbonding would be influenced by the electronic nature of the substituents on the alkyne, which in this case includes the propargyloxy groups.

Reaction energetics, including the calculation of activation energies and reaction enthalpies, are critical for predicting the feasibility of a given transformation. For example, DFT calculations on the isomerization of rhodium-alkyne complexes to vinylidene complexes have provided detailed free energy profiles for the reaction pathway. nih.gov Similar calculations for 1,5-bis(prop-2-ynoxy)pent-2-yne could compare the energetic barriers for reactions at the internal versus the terminal alkynes, thus predicting the kinetic product.

A hypothetical energy profile for a competitive reaction at the internal and terminal alkynes of 1,5-bis(prop-2-ynoxy)pent-2-yne is presented in the table below, based on general principles.

| Reaction Coordinate | Energy (kcal/mol) - Reaction at Terminal Alkyne (Hypothetical) | Energy (kcal/mol) - Reaction at Internal Alkyne (Hypothetical) |

| Reactants | 0 | 0 |

| Transition State 1 | +20 | +25 |

| Intermediate | +5 | +10 |

| Transition State 2 | +15 | +18 |

| Products | -10 | -5 |

Note: These values are illustrative and would need to be determined by specific DFT calculations.

Kinetic Parameter Determination and Reaction Rate Prediction

Theoretical calculations can be used to determine kinetic parameters and predict reaction rates, providing a deeper understanding of the reaction dynamics. Transition state theory, combined with calculated activation energies, can be used to estimate rate constants.

For complex reaction networks, such as those that could arise from the multiple reactive sites in 1,5-bis(prop-2-ynoxy)pent-2-yne, kinetic modeling becomes essential. mdpi.comnih.gov By calculating the rate constants for each elementary step in a proposed mechanism, a kinetic model can be constructed to simulate the concentration of reactants, intermediates, and products over time.

For example, in the study of terminal alkyne coupling reactions, first-order kinetics were observed, and activation parameters were determined using Eyring analysis. nih.gov A similar approach could be theoretically applied to reactions of 1,5-bis(prop-2-ynoxy)pent-2-yne to predict how factors like temperature and solvent would affect the reaction rate. nih.gov

The table below provides a hypothetical set of kinetic parameters for a reaction involving 1,5-bis(prop-2-ynoxy)pent-2-yne, which would be the target of computational investigation.

| Reaction Step | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) |

| Initial Association | 40 | 1 x 10¹² | 2.4 x 10⁵ |

| Isomerization | 60 | 5 x 10¹¹ | 3.7 x 10¹ |

| Product Formation | 30 | 2 x 10¹³ | 1.8 x 10⁸ |

Note: These parameters are for illustrative purposes and would require specific computational modeling for accurate determination.

Analytical Methodologies for Characterization of 1,5 Bis Prop 2 Ynoxy Pent 2 Yne and Its Reaction Products

Thermal Analysis for Reaction Kinetics and Material Stability

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. By monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere, TGA provides critical data on decomposition temperatures, the presence of volatile components, and the amount of residual char. For polymers derived from the thermal curing of 2-Pentyne (B165424), 1,5-bis(2-propynyloxy)-, TGA is instrumental in determining their maximum service temperature and degradation characteristics.

The thermal degradation of a cross-linked polymer network formed from a trialkyne monomer like 2-Pentyne, 1,5-bis(2-propynyloxy)- typically occurs in one or more stages. The onset temperature of decomposition (Tonset) signifies the point at which significant mass loss begins. The temperature of maximum degradation rate (Tmax), identified by the peak of the derivative TGA (DTG) curve, indicates the point of most rapid decomposition. The analysis is often conducted under both an inert atmosphere (e.g., nitrogen) to study thermal decomposition and an oxidative atmosphere (e.g., air) to evaluate oxidative stability. The char yield, or the residual mass at high temperatures, is an important indicator of the material's tendency to form a thermally insulating char layer, which is significant for fire retardancy.

| Atmosphere | Onset Temperature (Tonset, 5% Mass Loss) | Temperature of Maximum Degradation Rate (Tmax) | Char Yield at 800 °C (%) |

|---|---|---|---|

| Nitrogen | 410 °C | 465 °C | 55% |

| Air | 405 °C | 480 °C (first stage), 590 °C (second stage) | <1% |

Chromatographic Separations for Purity Assessment and Product Isolation

Chromatographic techniques are indispensable for assessing the purity of the 2-Pentyne, 1,5-bis(2-propynyloxy)- monomer and for isolating and analyzing its reaction products, such as oligomers or polymers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of non-volatile or thermally sensitive compounds. For 2-Pentyne, 1,5-bis(2-propynyloxy)-, reversed-phase HPLC (RP-HPLC) is a suitable method for purity assessment. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases; more non-polar compounds are retained longer on the column.

The purity of the monomer can be determined by injecting a solution into the HPLC system and monitoring the eluent with a suitable detector, typically an ultraviolet (UV) detector, as the alkyne groups may not possess a strong chromophore for high-sensitivity detection. In such cases, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. The presence of impurities would be indicated by additional peaks in the chromatogram. For reaction mixtures, HPLC can be used to track the consumption of the monomer and the formation of oligomeric species. acs.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. rawsource.com For the monomer 2-Pentyne, 1,5-bis(2-propynyloxy)-, GC can be used to assess its purity, provided it has sufficient volatility and thermal stability to be vaporized without decomposition in the heated injector port. The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas) and a stationary phase within a capillary column.

A flame ionization detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity. For definitive identification of impurities or reaction byproducts, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. The mass spectrometer provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for the identification of unknown peaks in the chromatogram. For compounds that are not sufficiently volatile, derivatization may be necessary to increase their volatility for GC analysis. researchgate.net

| Parameter | Condition |

|---|---|

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (Scan range 40-500 amu) |

Microscopic and Surface Characterization Techniques for Polymeric Materials

Following the polymerization of 2-Pentyne, 1,5-bis(2-propynyloxy)-, it is essential to characterize the resulting material's surface morphology and topography. These properties are critical as they influence the material's mechanical, adhesive, and wetting characteristics.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that provides detailed information about the surface morphology and microstructure of materials. FESEM utilizes a focused beam of electrons to scan the sample surface, generating signals that form an image. This technique is particularly useful for examining the fracture surfaces of the cured thermoset polymer.

| Magnification | Observed Features | Interpretation |

|---|---|---|

| 1,000x | Smooth, glassy surface with river patterns | Characteristic of a brittle fracture in a homogeneous thermoset |

| 10,000x | Absence of large-scale phase separation | Indicates good compatibility and uniform curing |

| 50,000x | Fine, nanoscale texture on the fracture surface | Relates to the molecular-level network structure |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. azonano.com An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever are monitored to create a topographic map. AFM can be operated in various modes, including tapping mode, which is gentle on soft polymer surfaces.

Beyond topography, AFM phase imaging can provide contrast based on differences in material properties such as adhesion, stiffness, and viscoelasticity. nist.govbruker-nano.jp This is particularly valuable for identifying different domains or phases within the polymer that may not be topographically distinct. researchgate.net Furthermore, AFM-based nanoindentation techniques can be used to map nanomechanical properties, such as elastic modulus and hardness, across the surface, providing insights into the homogeneity of the cross-linked network. acs.orgnist.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Pentyne, 1,5-bis(2-propynyloxy)-?

Answer: The compound can be synthesized via Williamson ether synthesis using 1,5-pentanediol and propargyl bromide under basic conditions (e.g., NaH or KOH in anhydrous THF). Key steps include:

- Step 1: Deprotonation of the diol with a strong base.

- Step 2: Nucleophilic substitution with propargyl bromide.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate).

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NaH | THF | 65–70 | |

| KOH | Ethanol | 55–60 |

Note: Reaction efficiency depends on moisture exclusion and stoichiometric control of propargyl bromide .

Q. Which spectroscopic techniques are critical for structural confirmation of 2-Pentyne, 1,5-bis(2-propynyloxy)-?

Answer:

- 1H NMR: Peaks at δ 4.2–4.5 ppm (methylene protons adjacent to ether oxygen) and δ 2.4–2.6 ppm (terminal acetylene protons).

- 13C NMR: Signals at 75–80 ppm (sp-hybridized carbons) and 60–70 ppm (ether-linked carbons).

- IR: Strong absorbance at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch).

- Mass Spectrometry (EI): Molecular ion peak at m/z 186 (calculated for C₁₂H₁₀O₂) .

Q. How should researchers handle stability and storage challenges for this compound?

Answer:

- Storage: Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or polymerization.

- Stability Testing: Monitor via TGA (thermal decomposition onset ~160°C) and periodic NMR to detect degradation (e.g., loss of acetylene peaks).

- Safety: Use explosion-proof refrigerators due to potential reactivity of terminal alkynes .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the biological activity of 2-Pentyne derivatives?

Answer:

- Cytotoxicity Assays: Use MTT/WST-1 protocols on cancer cell lines (e.g., DU145, PC-3) with EC₅₀ determination (dose range: 1–50 µM).

- Apoptosis Induction: Analyze via Annexin V/PI staining and caspase-3 activation (flow cytometry).

- Anti-migration Studies: Perform wound-healing assays with time-lapse microscopy (e.g., 0–48 h post-treatment) .

Q. How can computational modeling predict the reactivity of 2-Pentyne, 1,5-bis(2-propynyloxy)- in click chemistry applications?

Answer:

- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to assess alkyne bond angle (~180°) and electron density.

- Cycloaddition Kinetics: Simulate Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) activation energy (ΔG‡).

- Ligand Design: Evaluate coordination potential with transition metals (e.g., Pd, Au) for catalytic applications .

Q. How should researchers address contradictions in reported synthetic yields or thermal stability data?

Answer:

- Reproducibility Checks: Repeat experiments with strict control of moisture, temperature, and catalyst purity.

- Advanced Characterization: Use hyphenated techniques (e.g., GC-MS, HPLC) to identify side products (e.g., oligomers).

- Meta-Analysis: Compare datasets from peer-reviewed journals (avoiding non-curated sources) to isolate variables (e.g., solvent polarity) .

Q. What mechanistic insights guide the optimization of alkynyl ether reactions for derivatives of this compound?

Answer:

- Base Sensitivity: Strong bases (e.g., NaNH₂) may induce alkyne isomerization (e.g., 1-pentyne → 2-pentyne via the alkyne zipper reaction).

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions.

- Catalyst Screening: Pd/C or Au nanoparticles improve regioselectivity in cross-coupling reactions .

Q. How can structure-activity relationship (SAR) studies enhance the design of bioactive derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.